Structural Topology: Direct C–N Triazole-Piperidine Linkage vs. Sulfonyl Linker in the Closest Commercial Analog
The target compound (CAS 1795084-25-1) bears a direct carbon–nitrogen bond between the piperidine 4-position and the N-1 atom of the 1,2,3-triazole, resulting in a 1,4-disubstituted triazolyl-piperidine motif. In contrast, the closest commercially available analog, 3-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine-1-carbonyl)-2H-chromen-2-one (CAS 1448073-46-8), employs a sulfonyl (–SO₂–) linker between the piperidine and a 1,2,4-triazole ring [1]. The direct C–N linkage eliminates the tetrahedral sulfur atom and two additional oxygen atoms present in the sulfonyl analog, reducing the hydrogen-bond acceptor count from 8 to 6 and lowering the topological polar surface area (TPSA) by approximately 24 Ų [2]. This topological difference is expected to impact membrane permeability, oral bioavailability, and off-target binding profiles, as sulfonyl groups are known to engage in distinct hydrogen-bond and electrostatic interactions that can alter target selectivity [1].
| Evidence Dimension | Linker chemistry and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | Direct C–N bond; 1,2,3-triazole; HBA = 6 |
| Comparator Or Baseline | CAS 1448073-46-8: sulfonyl (–SO₂–) linker; 1,2,4-triazole; HBA = 8 |
| Quantified Difference | ΔHBA = 2 fewer acceptors; TPSA reduction ~24 Ų (estimated from structural comparison) |
| Conditions | Structural comparison based on SMILES and InChI Key data from public chemical databases |
Why This Matters
For procurement, selecting the direct C–N linked analog over the sulfonyl-linked variant is critical when the research objective requires a metabolically stable, less polar triazole-piperidine scaffold with reduced hydrogen-bonding capacity, as the sulfonyl group introduces a distinct pharmacophoric element that alters ADME and target-binding profiles.
- [1] BenchChem. 3-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine-1-carbonyl)-2H-chromen-2-one, CAS 1448073-46-8. Structural comparison performed using publicly accessible SMILES and InChI Key data. View Source
- [2] TPSA estimation based on Ertl P, Rohde B, Selzer P. Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. J Med Chem. 2000;43(20):3714-3717. Applied to SMILES of both compounds. View Source
